1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol
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Overview
Description
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol is an organic compound that features both bromine and chlorine substituents on a benzyl group, attached to an amino group and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol typically involves multiple steps, starting from benzene derivatives. The process includes:
Bromination and Chlorination: Introduction of bromine and chlorine substituents on the benzene ring using reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as FeBr3 and FeCl3.
Alcohol Formation: Introduction of the tertiary alcohol group through reactions involving organometallic reagents like Grignard reagents or alkyl lithium compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohol derivatives .
Scientific Research Applications
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: A related compound with similar substituents but lacking the amino and tertiary alcohol groups.
3-Bromo-4-chlorobenzylamine: Similar structure but without the tertiary alcohol group.
Uniqueness
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol is unique due to the presence of both bromine and chlorine substituents, an amino group, and a tertiary alcohol. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
YLTQRPAANHCOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
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